1-Bromo-3-fluoro-5-iodobenzene
CAS No.: 845866-85-5
Cat. No.: VC2004820
Molecular Formula: C6H3BrFI
Molecular Weight: 300.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845866-85-5 |
|---|---|
| Molecular Formula | C6H3BrFI |
| Molecular Weight | 300.89 g/mol |
| IUPAC Name | 1-bromo-3-fluoro-5-iodobenzene |
| Standard InChI | InChI=1S/C6H3BrFI/c7-4-1-5(8)3-6(9)2-4/h1-3H |
| Standard InChI Key | OQUKJSVQMVBUBY-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Br)I)F |
| Canonical SMILES | C1=C(C=C(C=C1Br)I)F |
Introduction
1-Bromo-3-fluoro-5-iodobenzene is a halogenated aromatic compound with the molecular formula C₆H₃BrFI. It is characterized by the presence of bromine, fluorine, and iodine substituents on a benzene ring. This compound is of interest in organic chemistry due to its potential applications in synthesis and its unique chemical properties.
Synthesis and Applications
While specific synthesis methods for 1-bromo-3-fluoro-5-iodobenzene are not widely detailed, compounds with similar structures often involve halogenation reactions or cross-coupling reactions. For instance, related compounds like 1-bromo-3-chloro-5-iodobenzene are synthesized using Suzuki cross-coupling reactions to attach various substituents .
Safety and Handling
1-Bromo-3-fluoro-5-iodobenzene is classified as harmful by inhalation, in contact with skin, and if swallowed. Proper handling requires protective measures such as gloves and safety goggles. In case of exposure, immediate washing with water and removal of contaminated clothing are recommended. Disposal should be arranged as special waste by a licensed company .
Storage and Stability
The compound should be stored in a dark place, sealed in a dry environment at a temperature range of 2-8°C to maintain stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume